molecular formula C6H13NO4 B14498570 Ethyl (2-methoxyethoxy)carbamate CAS No. 63767-50-0

Ethyl (2-methoxyethoxy)carbamate

Cat. No.: B14498570
CAS No.: 63767-50-0
M. Wt: 163.17 g/mol
InChI Key: KXEZRMBNBLXATB-UHFFFAOYSA-N
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Description

Ethyl (2-methoxyethoxy)carbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-methoxyethoxy)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Another method involves the use of dimethyl carbonate as a carbamoylation agent. In this process, 2-methoxyethanol reacts with dimethyl carbonate in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures (around 150°C) to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow systems. These systems allow for efficient and controlled reactions, minimizing the use of hazardous materials and reducing energy consumption. The use of solid catalysts in flow systems enhances the yield and selectivity of the desired product .

Mechanism of Action

The mechanism of action of ethyl (2-methoxyethoxy)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (2-methoxyethoxy)carbamate can be compared with other carbamate compounds, such as methyl carbamate and ethyl N-methylcarbamate. These compounds share similar chemical structures but differ in their specific functional groups and properties .

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

ethyl N-(2-methoxyethoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-3-10-6(8)7-11-5-4-9-2/h3-5H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEZRMBNBLXATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90795059
Record name Ethyl (2-methoxyethoxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90795059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63767-50-0
Record name Ethyl (2-methoxyethoxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90795059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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